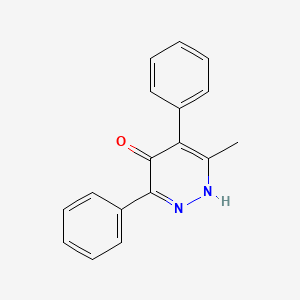
2-(4-Aminophenyl)-5-tert-butyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one is an organic compound that features a pyrazolone core substituted with an aminophenyl group and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenylhydrazine with tert-butyl acetoacetate under acidic conditions to form the pyrazolone ring. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one can be optimized using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazolone ring can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various alkyl or aryl-substituted pyrazolones.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but with a methyl group instead of a tert-butyl group.
1-(4-Aminophenyl)-3-ethyl-1H-pyrazol-5(4H)-one: Similar structure but with an ethyl group instead of a tert-butyl group.
1-(4-Aminophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness: The presence of the tert-butyl group in 1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one imparts unique steric and electronic properties, making it more resistant to certain chemical reactions and enhancing its stability compared to its methyl, ethyl, and isopropyl analogs .
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-5-tert-butyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)11-8-12(17)16(15-11)10-6-4-9(14)5-7-10/h4-7H,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDSJLBAVKHHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734026 |
Source


|
| Record name | 2-(4-Aminophenyl)-5-tert-butyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88351-65-9 |
Source


|
| Record name | 2-(4-Aminophenyl)-5-tert-butyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

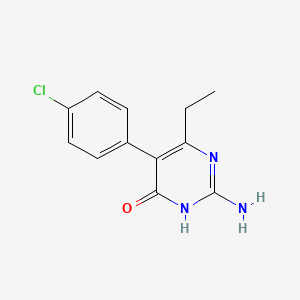

![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
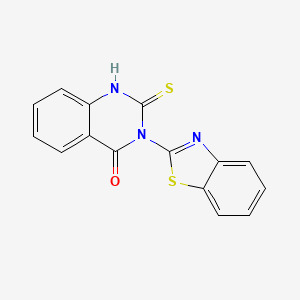
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
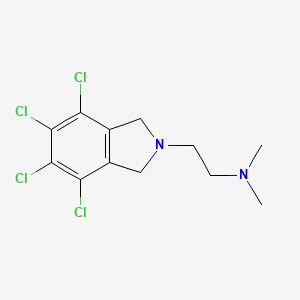
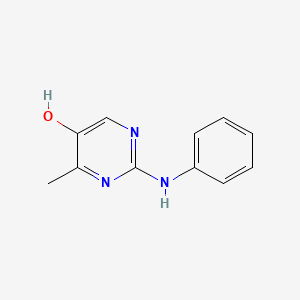
![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
